molecular formula C7H11N3O B14472350 Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- CAS No. 65658-62-0

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl-

Cat. No.: B14472350
CAS No.: 65658-62-0
M. Wt: 153.18 g/mol
InChI Key: DJUCPYBHPUISAQ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of Amino Ketones: This method involves the reaction of amino ketones with formamide or other suitable reagents under acidic or basic conditions.

    Condensation Reactions: Condensation of 2-aminopyrimidines with aldehydes or ketones followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogs.

Scientific Research Applications

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry.

    Imidazo[1,2-a]pyrazine: Studied for its biological activities.

    Imidazo[1,2-a]pyrimidine: A broader class that includes various derivatives with diverse applications.

Conclusion

Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-methyl- is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.

Properties

CAS No.

65658-62-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C7H11N3O/c1-5-4-6(11)9-7-8-2-3-10(5)7/h5H,2-4H2,1H3,(H,8,9,11)

InChI Key

DJUCPYBHPUISAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=NCCN12

Origin of Product

United States

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